Aceglutamide

Description

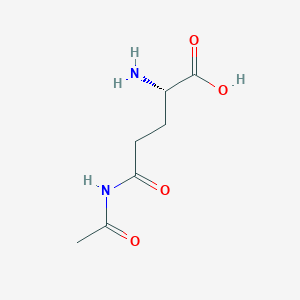

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMRODHGGIIXDV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Record name | aceglutamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aceglutamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048959 | |

| Record name | N2-Acetyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

604.00 to 605.00 °C. @ 760.00 mm Hg | |

| Record name | N-Acetylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2490-97-3, 35305-74-9 | |

| Record name | Aceglutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2490-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceglutamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamine, N-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035305749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceglutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aceglutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamine, N2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N2-Acetyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEGLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J18G9G97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 °C | |

| Record name | N-Acetylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Aceglutamide in Modulating Glutamate and GABA Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceglutamide, a derivative of the amino acid glutamine, has demonstrated potential as a neuroprotective and nootropic agent. Its mechanism of action is primarily attributed to its ability to cross the blood-brain barrier and serve as a precursor to glutamine, thereby influencing the synthesis of the principal excitatory and inhibitory neurotransmitters, glutamate and gamma-aminobutyric acid (GABA), respectively. This technical guide provides an in-depth analysis of the role of this compound in modulating the glutamate and GABA pathways. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

The delicate balance between excitatory glutamatergic and inhibitory GABAergic neurotransmission is crucial for maintaining normal brain function. Disruptions in this equilibrium are implicated in a wide range of neurological and psychiatric disorders. This compound (N-acetyl-L-glutamine) is a compound that has garnered interest for its potential to modulate these neurotransmitter systems. As a prodrug to glutamine, this compound provides a readily available substrate for the synthesis of both glutamate and GABA, suggesting a role in restoring neurotransmitter homeostasis.[1][2] This guide will explore the current understanding of this compound's mechanism of action, with a focus on its impact on the glutamate and GABA pathways.

Mechanism of Action of this compound

This compound is an acetylated form of L-glutamine, a modification that is thought to improve its stability and ability to cross the blood-brain barrier.[3] Once in the central nervous system, it is hydrolyzed to release glutamine.[2] Glutamine is a key player in the glutamate-glutamine cycle, a metabolic pathway that involves both neurons and glial cells.

The Glutamate-Glutamine Cycle

In glutamatergic neurons, glutamine is converted to glutamate by the enzyme glutaminase. Glutamate is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal excitation. To terminate the signal and prevent excitotoxicity, glutamate is taken up by nearby astrocytes via excitatory amino acid transporters (EAATs). Within the astrocytes, glutamate is converted back to glutamine by glutamine synthetase. Glutamine is then transported back to the neurons to replenish the glutamate supply. A similar cycle exists in GABAergic neurons, where glutamate derived from glutamine is converted to GABA by the enzyme glutamic acid decarboxylase (GAD).

By supplementing the brain's glutamine pool, this compound is hypothesized to enhance the synthesis of both glutamate and GABA, thereby modulating the activity of their respective pathways.

Quantitative Data on this compound's Effects

Several preclinical studies have provided quantitative data on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Parameters

A study in rats investigated the concentration of this compound (NAG), glutamate (Glu), and GABA in the blood and brain following intravenous administration. The results demonstrate that this compound effectively penetrates the blood-brain barrier and leads to an increase in its metabolites in the brain.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Brain and Blood

| Compound | Dose (mg/kg) | Cmax (ng/mL) - Brain | Cmax (ng/mL) - Blood |

| This compound (NAG) | 75 | 13.99 | 100.1 |

| 150 | 27.43 | 200.5 | |

| 300 | 34.81 | 350.2 | |

| Glutamate (Glu) | 75 | 11.04 | 100.0 |

| 150 | 59.07 | 100.0 | |

| 300 | 21.69 | 80.0 | |

| GABA | 75 | 212.88 | 1.0 |

| 150 | 234.92 | 1.0 | |

| 300 | 157.59 | 1.0 |

Data adapted from a pharmacokinetic study in rats. Cmax represents the maximum concentration observed.

Neuroprotective Effects

In a rat model of cerebral ischemia, this compound treatment has been shown to upregulate the expression of anti-apoptotic proteins p-Akt and Bcl-2, and downregulate the pro-apoptotic protein Bax.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects.

In Vivo Microdialysis for Neurotransmitter Quantification

Objective: To measure extracellular levels of this compound, glutamate, and GABA in the brain of a living animal.

Materials:

-

Stereotaxic frame

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

HPLC-MS/MS system

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane, urethane)

Procedure:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a baseline neurotransmitter level.

-

Administer this compound (intravenously or intraperitoneally) at the desired doses.

-

Collect dialysate samples at regular intervals using a fraction collector.

-

Analyze the collected samples using HPLC-MS/MS to quantify the concentrations of this compound, glutamate, and GABA.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., p-Akt, Bcl-2, Bax).

Materials:

-

Brain tissue homogenates from control and this compound-treated animals

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific for p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue samples in lysis buffer on ice.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

-

Normalize the protein of interest's band intensity to the loading control.

Discussion and Future Directions

The available evidence strongly suggests that this compound exerts its neuroprotective and cognitive-enhancing effects primarily by acting as a glutamine precursor, thereby bolstering the brain's capacity to synthesize glutamate and GABA. The quantitative data from pharmacokinetic studies confirms its ability to enter the brain and increase the levels of these key neurotransmitters. Furthermore, its modulation of the Akt/Bcl-2 signaling pathway provides a plausible mechanism for its observed neuroprotective properties.

However, several areas warrant further investigation. To date, there is a lack of publicly available data on the direct binding affinity of this compound to glutamate and GABA receptors. Such studies would be valuable to rule out any direct receptor-mediated effects. Additionally, direct measurements of the activity of key enzymes in the glutamate-GABA cycle, such as glutaminase and GAD, following this compound administration would provide a more complete picture of its metabolic impact. Finally, further research is needed to elucidate the specific effects of this compound on the expression and function of various glutamate transporters, which play a critical role in maintaining neurotransmitter homeostasis.

Conclusion

This compound represents a promising therapeutic agent for a variety of neurological conditions, with a mechanism of action that is intrinsically linked to the modulation of the glutamate and GABA pathways. Its ability to enhance the synthesis of these crucial neurotransmitters, coupled with its neuroprotective effects on key signaling cascades, underscores its potential clinical utility. The data and protocols presented in this guide provide a solid foundation for further research into the multifaceted roles of this compound in the central nervous system. Future studies focusing on its direct interactions with receptors, enzymes, and transporters will be instrumental in fully elucidating its therapeutic potential.

References

An In-depth Technical Guide to the Biochemical and Molecular Properties of Aceglutamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceglutamide (N-acetyl-L-glutamine) is a synthetically modified amino acid derivative that serves as a stabilized prodrug of L-glutamine.[1][2] Its enhanced stability and ability to cross the blood-brain barrier make it a compound of significant interest for neuroprotection and cognitive enhancement.[3][4] This document provides a comprehensive overview of the biochemical and molecular properties of this compound, detailing its mechanism of action, metabolic conversion, pharmacokinetics, and effects on key cellular signaling pathways. Quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays.

Biochemical and Molecular Properties

This compound is the N-acetylated form of L-glutamine. This acetylation prevents the spontaneous cyclization and degradation that L-glutamine undergoes in aqueous solutions, thereby increasing its stability and utility as a therapeutic agent.[1]

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-acetamido-5-amino-5-oxopentanoic acid | [2] |

| Synonyms | N-acetyl-L-glutamine, N2-Acetylglutamine, Acetylglutamine | [2][5] |

| Molecular Formula | C₇H₁₂N₂O₄ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 197 °C (470 K) | [2] |

| Solubility | Water: 34 mg/mL (Sonication recommended) DMSO: 50 mg/mL (Sonication recommended) | [5] |

Enzymatic Conversion and Mechanism of Action

The primary mechanism of this compound is to act as a stable carrier and precursor to L-glutamine.[6][7] Upon administration, this compound is hydrolyzed, releasing L-glutamine and acetate. This conversion is catalyzed by the enzyme Acylase I (also known as Aminoacylase-1 or ACY1), a cytosolic zinc-binding enzyme responsible for the deacetylation of N-acetylated amino acids.[8][9]

The released L-glutamine readily crosses the blood-brain barrier and participates in several critical neurochemical processes:[6]

-

Neurotransmitter Synthesis: In the brain, glutamine is a key precursor for the synthesis of both the primary excitatory neurotransmitter, glutamate , and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA) . This helps maintain the crucial balance of neuronal excitation and inhibition.[6]

-

Energy Metabolism: Glutamine serves as a significant energy substrate for neurons and glial cells, supporting cognitive functions, especially during periods of high metabolic demand.[6]

-

Neuroprotection: By participating in the urea cycle, glutamine helps to detoxify excess ammonia in the brain.[6] It is also a crucial precursor for the synthesis of the master antioxidant, glutathione (GSH) .[3]

Key Signaling Pathways

This compound exerts its neuroprotective effects by modulating critical intracellular signaling pathways that defend against oxidative stress and apoptosis.

PI3K/Akt Anti-Apoptotic Pathway

This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway in promoting cell survival. Activated Akt (phosphorylated Akt) initiates a cascade that leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of pro-apoptotic factors like TRAF1 (TNF receptor-associated factor 1), ultimately inhibiting the apoptotic process.[3]

Nrf2-Mediated Antioxidant Response

This compound enhances cellular antioxidant defenses by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or activators like this compound cause Nrf2 to dissociate from Keap1 and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, promoting the transcription of a suite of protective genes, including those for glutathione (GSH) synthesis and the thioredoxin (Trx) system.[3]

Summary of Quantitative Data

Enzyme Kinetics

The hydrolysis of this compound is catalyzed by Acylase I. Kinetic parameters for this reaction have been determined in vitro.

| Substrate | Enzyme | Km (mM) | Vmax (nmol/min/mg enzyme) | Reference(s) |

| N-acetyl-L-glutamine (this compound) | Porcine Kidney Acylase I | 2.50 | 5.54 | [8] |

| N-acetyl-L-methionine (Reference) | Porcine Kidney Acylase I | 1.36 | 7.48 | [8] |

Pharmacokinetic Parameters in Rats

Pharmacokinetic properties of this compound have been characterized in Sprague-Dawley rats following intravenous administration. Data was obtained using microdialysis techniques.

| Dose (mg/kg, i.v.) | Compartment | Cmax (ng/mL) | Tmax (min) | AUC₀-t (ng/mL·min) | T₁/₂ (min) | Reference(s) |

| 75 | Blood | 16300 ± 2100 | 5.0 ± 0.0 | 511000 ± 60000 | 48.0 ± 11.0 | [10] |

| Brain | 1100 ± 100 | 15.0 ± 0.0 | 69000 ± 12000 | 38.0 ± 4.0 | [10] | |

| 150 | Blood | 34000 ± 4000 | 5.0 ± 0.0 | 1180000 ± 150000 | 51.0 ± 10.0 | [10] |

| Brain | 3100 ± 400 | 15.0 ± 0.0 | 250000 ± 30000 | 29.0 ± 4.0 | [10] | |

| 300 | Blood | 68000 ± 7000 | 5.0 ± 0.0 | 2700000 ± 300000 | 53.0 ± 9.0 | [10] |

| Brain | 7100 ± 800 | 15.0 ± 0.0 | 610000 ± 70000 | 28.0 ± 3.0 | [10] |

In Vitro Efficacy Data (Hypoxia/Reoxygenation Model)

The protective effects of this compound have been quantified in PC12 cells and primary midbrain neurons subjected to hypoxia/reoxygenation (H/R) injury.

| Parameter | Concentration (µM) | Result | Reference(s) |

| Cell Viability (PC12) | 1 | +18% vs. H/R control | [3] |

| 10 | +25% vs. H/R control | [3] | |

| Apoptosis (PC12) | 10 | 46% reduction in apoptotic cells (from 39.8% to 21.9%) | [3] |

In Vivo Efficacy Data (Rat MCAO Model)

This compound has demonstrated significant neuroprotective effects in a rat model of transient middle cerebral artery occlusion (MCAO), a model for ischemic stroke.

| Parameter | Dose (mg/kg) | Result | Reference(s) |

| Infarct Volume Reduction | 150 | 40% reduction vs. vehicle | [3] |

| 300 | 54% reduction vs. vehicle | [3] | |

| Neuronal Protection (Substantia Nigra) | 300 | +35% TH-positive cells vs. vehicle | [3] |

Detailed Experimental Protocols

In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a widely used model to simulate focal cerebral ischemia.

Materials:

-

Anesthesia (isoflurane or ketamine/xylazine)

-

Surgical table and instruments

-

4-0 silk sutures

-

4-0 nylon monofilament with a silicon-coated tip

-

Heating pad to maintain body temperature

Procedure:

-

Anesthesia: Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.

-

Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligation: Ligate the distal ECA and the proximal CCA with silk sutures.

-

Filament Insertion: Introduce a 4-0 silicon-coated nylon monofilament through a small incision in the ECA stump.

-

Occlusion: Gently advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin.

-

Reperfusion: After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow reperfusion.

-

Closure: Remove the filament, tighten the suture on the ECA stump, and close the cervical incision.

-

Post-operative Care: Allow the animal to recover with access to food and water. Administer analgesics as required.

In Vitro: PC12 Cell Hypoxia/Reoxygenation (H/R) Model

This protocol simulates ischemia-reperfusion injury in a neuronal cell line.

Materials:

-

PC12 cells

-

Glucose-free Earle's Balanced Salt Solution (EBSS)

-

Normal culture medium (e.g., DMEM with 10% FBS)

-

Hypoxia chamber or three-gas incubator (94% N₂, 5% CO₂, 1% O₂)

Procedure:

-

Hypoxia Phase: Replace the normal culture medium of PC12 cells with pre-warmed, glucose-free EBSS.

-

Place the cells in a hypoxia incubator at 37°C for a specified duration (e.g., 4 hours).

-

Reoxygenation Phase: Remove the cells from the hypoxia chamber.

-

Discard the EBSS and replace it with normal, pre-warmed culture medium (containing glucose and serum).

-

Return the cells to a standard normoxic incubator (95% air, 5% CO₂) for the reoxygenation period (e.g., 24 hours).

-

Treatment: this compound (e.g., 1-10 µM) can be added to the medium during the reoxygenation phase to assess its protective effects.

-

Analysis: Following treatment, cells can be harvested for viability assays (e.g., CCK-8), apoptosis assays (flow cytometry), or biochemical analyses (Western blot, ROS/GSH measurement).

Western Blot for Akt, p-Akt, and Bcl-2

This protocol quantifies changes in protein expression in key signaling pathways.

Materials:

-

Ice-cold RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt, anti-Akt, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cells or tissue homogenates in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

-

Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify band intensity relative to a loading control (e.g., β-actin).

Conclusion

This compound is a well-characterized prodrug of L-glutamine with significant neuroprotective potential. Its molecular mechanism involves the replenishment of brain glutamine stores, which in turn supports neurotransmitter balance and cellular energy metabolism. Furthermore, this compound actively promotes neuronal survival by mitigating apoptosis and oxidative stress through the activation of the PI3K/Akt and Nrf2 signaling pathways, respectively. The quantitative data from both in vitro and in vivo models provide a strong basis for its therapeutic application in conditions involving neuronal injury, such as ischemic stroke. The detailed protocols provided herein offer a standardized framework for the continued investigation and development of this compound and related neuroprotective compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Acetyl-L-glutamine | 35305-74-9 | FA16411 | Biosynth [biosynth.com]

- 5. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Aceglutamide: A Technical Guide

Abstract

Aceglutamide (N-acetyl-L-glutamine) is a synthetic derivative of the amino acid L-glutamine.[1] Developed to offer greater stability and bioavailability than L-glutamine itself, this compound serves as a prodrug that readily crosses the blood-brain barrier.[2][3] It has garnered significant interest in the scientific community for its neuroprotective and nootropic properties.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Background

This compound, also known by the brand names Neuramina and Glumal (as this compound aluminum), is a psychostimulant and nootropic agent marketed in Spain and Japan.[3] It was developed as an acetylated form of L-glutamine to improve its stability and potency.[3] L-glutamine is the most abundant free amino acid in the human body and plays a crucial role in various metabolic processes, including neurotransmitter synthesis.[6] However, free glutamine is unstable in aqueous solutions.[6] this compound's enhanced stability makes it a more suitable candidate for pharmaceutical formulations.[3] Its primary applications are in treating cognitive disorders, enhancing mental performance, and as a supportive therapy in neurodegenerative diseases.[4]

Chemical Synthesis

The synthesis of this compound is primarily achieved through the acetylation of L-glutamine. A common laboratory-scale synthesis protocol is outlined below.

Synthesis of this compound from L-Glutamine

A prevalent method for synthesizing this compound involves the reaction of L-Glutamine with acetic anhydride.[7]

Experimental Protocol:

-

Dissolution: L-Glutamine is dissolved in a suitable solvent, typically a mixture of acetic acid and water.

-

Acetylation: Acetic anhydride is added dropwise to the solution while maintaining a controlled temperature, usually between 0-5°C, to prevent side reactions. The reaction is stirred for several hours.

-

Precipitation: After the reaction is complete, the mixture is often cooled further to induce the precipitation of the crude this compound.

-

Filtration and Washing: The precipitate is collected by filtration and washed with a cold solvent, such as ethanol or diethyl ether, to remove unreacted starting materials and byproducts.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure this compound.

-

Drying: The purified crystals are dried under a vacuum to remove any residual solvent.

-

Analysis: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[8]

Mechanism of Action

This compound's mechanism of action is multifaceted, primarily revolving around its role as a stable precursor to glutamine and its subsequent effects on neurotransmission and cellular protection.[2][4]

Once administered, this compound is hydrolyzed into glutamine and acetic acid.[2] The released glutamine can easily cross the blood-brain barrier.[2] In the brain, glutamine serves as a precursor to two key neurotransmitters:

-

Glutamate: The primary excitatory neurotransmitter, crucial for synaptic plasticity, learning, and memory.[2]

-

Gamma-aminobutyric acid (GABA): The primary inhibitory neurotransmitter, responsible for regulating neuronal excitability.[2]

By providing a readily available source of glutamine, this compound helps maintain the balance between excitatory and inhibitory neurotransmission.[2]

Furthermore, this compound exhibits significant neuroprotective effects through several signaling pathways:[9][10]

-

Antioxidant System Enhancement: It boosts the antioxidant systems of glutathione (GSH), thioredoxin (Trx), and Nrf2.[9]

-

Inhibition of Apoptotic Factors: this compound inhibits the pro-apoptotic factors ASK1 and TRAF1.[9][10]

-

Activation of Anti-Apoptotic Pathways: It activates the Akt/Bcl-2 anti-apoptotic signaling pathway.[9][10]

These actions collectively contribute to reducing oxidative damage, inhibiting neuronal apoptosis, and improving neurological outcomes in conditions like cerebral ischemia.[9]

Signaling Pathway Visualization

References

- 1. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Aceglutamide's Penetration of the Blood-Brain Barrier: A Technical Guide

Introduction

Aceglutamide, an acetylated derivative of the amino acid L-glutamine, is a neuroprotective agent used in the management of various neurological conditions. Its therapeutic efficacy is contingent upon its ability to cross the highly selective blood-brain barrier (BBB) and exert its effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanisms and quantitative data related to this compound's passage into the brain, intended for researchers, scientists, and professionals in drug development.

This compound primarily functions as a prodrug, delivering glutamine into the brain.[1] Once across the BBB, it is hydrolyzed to glutamine, a precursor to the principal excitatory and inhibitory neurotransmitters, glutamate and gamma-aminobutyric acid (GABA), respectively.[1][2] This guide synthesizes available data on its transport, outlines the experimental protocols used to quantify its brain penetration, and illustrates the key signaling pathways involved in its neuroprotective effects.

Quantitative Analysis of this compound Brain Penetration

In vivo studies utilizing microdialysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) in rat models have provided crucial quantitative data on the brain distribution of this compound (referred to as N-acetylglutamine or NAG in the study) and its primary metabolites. The data from these studies are summarized below.

Pharmacokinetic Parameters in Blood and Brain

The following table summarizes the key pharmacokinetic parameters of this compound (NAG) and its metabolites, glutamic acid (Glu) and GABA, in the blood and brain dialysate of rats following intravenous administration at low (75 mg/kg), medium (150 mg/kg), and high (300 mg/kg) doses.

| Analyte | Dose | Compartment | Cmax (µg/mL) | AUC0-t (min·µg/mL) | T1/2 (min) | MRT (min) |

| This compound (NAG) | 75 mg/kg | Blood | 40.51 ± 4.57 | 1,833.39 ± 254.19 | 43.19 ± 6.96 | 55.48 ± 6.55 |

| Brain | 6.77 ± 1.01 | 256.46 ± 58.62 | 46.46 ± 5.58 | 205.52 ± 16.04 | ||

| 150 mg/kg | Blood | 110.17 ± 10.11 | 9,134.18 ± 912.18 | 70.97 ± 8.16 | 93.36 ± 9.17 | |

| Brain | 27.43 ± 2.53 | 2,145.24 ± 83.20 | 83.82 ± 6.56 | 207.42 ± 25.71 | ||

| 300 mg/kg | Blood | 158.50 ± 14.50 | 18,255.30 ± 1650.15 | 88.15 ± 9.87 | 110.22 ± 11.23 | |

| Brain | 48.81 ± 4.51 | 8,168.01 ± 750.12 | 164.25 ± 14.99 | 328.15 ± 22.35 | ||

| Glutamic Acid (Glu) | 75 mg/kg | Blood | 1.89 ± 0.21 | 240.11 ± 28.11 | 75.11 ± 8.12 | 101.21 ± 10.21 |

| Brain | 0.21 ± 0.03 | 26.51 ± 3.11 | - | - | ||

| 150 mg/kg | Blood | 2.51 ± 0.28 | 310.21 ± 35.21 | 80.21 ± 9.21 | 110.21 ± 11.21 | |

| Brain | 1.48 ± 0.15 | 183.21 ± 20.21 | - | - | ||

| 300 mg/kg | Blood | 3.11 ± 0.35 | 450.11 ± 50.11 | 85.11 ± 9.51 | 120.11 ± 12.51 | |

| Brain | 0.67 ± 0.07 | 97.61 ± 10.11 | - | - | ||

| GABA | 75 mg/kg | Blood | 0.11 ± 0.01 | 12.11 ± 1.51 | - | - |

| Brain | 0.23 ± 0.03 | 25.78 ± 3.11 | - | - | ||

| 150 mg/kg | Blood | 0.15 ± 0.02 | 15.21 ± 1.81 | - | - | |

| Brain | 0.35 ± 0.04 | 35.81 ± 4.11 | - | - | ||

| 300 mg/kg | Blood | 0.18 ± 0.02 | 18.11 ± 2.11 | - | - | |

| Brain | 0.28 ± 0.03 | 28.51 ± 3.21 | - | - | ||

| Data adapted from Xu et al., 2020.[2] Cmax: Maximum Concentration; AUC0-t: Area Under the Curve from time 0 to the last measurement; T1/2: Half-life; MRT: Mean Residence Time.[2] |

Brain-to-Blood Distribution Coefficients

The distribution of a drug between the brain and the blood is a key indicator of its ability to cross the BBB. The drug distribution coefficient, calculated as the ratio of the Area Under the Curve (AUC) in the brain to the AUC in the blood (AUCbrain/AUCblood), provides a measure of the extent of brain penetration.

| Analyte | Dose | Distribution Coefficient (AUCbrain/AUCblood) % |

| This compound (NAG) | 75 mg/kg | 13.99 |

| 150 mg/kg | 27.43 | |

| 300 mg/kg | 34.81 | |

| Glutamic Acid (Glu) | 75 mg/kg | 11.04 |

| 150 mg/kg | 59.07 | |

| 300 mg/kg | 21.69 | |

| GABA | 75 mg/kg | 212.88 |

| 150 mg/kg | 234.92 | |

| 300 mg/kg | 157.59 | |

| Data adapted from Xu et al., 2020.[2] |

These data indicate that this compound crosses the blood-brain barrier in a dose-dependent manner.[2] The notably high distribution coefficients for GABA suggest that the administration of this compound leads to a significant increase in this inhibitory neurotransmitter within the brain.[2]

Transport Mechanism of this compound and its Metabolites

While direct studies on the specific transporters for this compound are limited, its mechanism of BBB penetration is understood through its function as a prodrug for glutamine.

-

This compound Transport : As a small, N-acetylated amino acid, this compound likely exhibits favorable physicochemical properties for passive diffusion across the BBB.[3] However, its structural similarity to other amino acids suggests a potential interaction with amino acid transporters.

-

Hydrolysis to Glutamine : Following administration, this compound is rapidly hydrolyzed to glutamine.[1]

-

Glutamine Transport : Glutamine is actively transported across the BBB. The luminal membrane of the BBB endothelial cells contains the Na+-dependent N-system transporter, which plays a significant role in glutamine uptake from the blood into the brain.[4][5] Other transport systems, such as system A and facilitative carriers, are also involved in the transport of glutamine across the endothelial cells of the BBB.[6][7]

-

Metabolism to Glutamate and GABA : Once in the brain parenchyma, glutamine is taken up by neurons and astrocytes and serves as a direct precursor for the synthesis of glutamate and GABA, thereby replenishing the neurotransmitter pools.[2]

Experimental Protocols

The quantitative data presented above were primarily obtained through in vivo microdialysis coupled with LC-MS/MS analysis. The following is a detailed description of the methodology.

In Vivo Microdialysis in a Rat Model

-

Animal Model : Male Sprague-Dawley rats are used.[2]

-

Surgical Procedure :

-

Drug Administration : this compound is administered intravenously via the tail vein at doses of 75, 150, or 300 mg/kg.[2]

-

Microdialysis Sampling :

-

Probe Recovery : In vitro and in vivo recovery experiments are performed to determine the extraction efficiency of the microdialysis probes for this compound, glutamate, and GABA. This is crucial for accurately calculating the unbound concentrations in the brain and blood.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation :

-

Column : A reverse-phase C18 column (e.g., Zorbax SB-C18, 2.1 × 100 mm, 3.5 µM) is used for separation.[2]

-

Mobile Phase : An isocratic mobile phase consisting of acetonitrile and water (e.g., 70:30, v/v) with an additive like ammonium acetate (e.g., 5 mM) is typically used.[2]

-

Flow Rate : A flow rate of approximately 0.3 mL/min is maintained.[2]

-

-

Mass Spectrometry Detection :

-

Quantification : A calibration curve is constructed using standards of known concentrations to quantify the analytes in the dialysate samples.[2]

Signaling Pathways and Visualizations

This compound's neuroprotective effects, particularly in the context of cerebral ischemia, are mediated through the modulation of specific intracellular signaling pathways.

Neuroprotective Signaling Pathway of this compound

In models of cerebral ischemia-reperfusion injury, this compound has been shown to exert its neuroprotective effects by inhibiting the pro-apoptotic factor TRAF1 (TNF receptor-associated factor 1) and activating the pro-survival Akt/Bcl-2 signaling pathway.

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow for Assessing Brain Penetration

The process of quantifying this compound's brain penetration involves a series of coordinated steps, from animal preparation to data analysis.

Caption: Experimental workflow for in vivo brain penetration studies.

Metabolic Pathway of this compound in the Brain

This compound's central role is to serve as a precursor for key neurotransmitters. This diagram illustrates its conversion pathway within the brain.

Caption: Metabolic conversion of this compound in the brain.

Conclusion

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

- 4. [PDF] Glutamine transport by the blood-brain barrier: a possible mechanism for nitrogen removal. | Semantic Scholar [semanticscholar.org]

- 5. Glutamine transport by the blood-brain barrier: a possible mechanism for nitrogen removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The blood-brain barrier and glutamate1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.2. Transport of glutamine and glutamate across the blood-brain barrier - Hyperammonaemia [ssiem.org]

An In-depth Technical Guide on the Chemical Stability and Structure of Aceglutamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceglutamide, or N-acetyl-L-glutamine, is a derivative of the amino acid L-glutamine. It is utilized in pharmaceuticals as a more stable prodrug of L-glutamine, which is known for its instability in aqueous solutions. This compound's enhanced stability allows for its use in formulations where the direct inclusion of L-glutamine would be impractical. This guide provides a comprehensive overview of the chemical structure and stability of this compound under various conditions, offering critical data and methodologies for professionals in drug development and research.

Chemical Structure and Properties

This compound is structurally characterized by an acetyl group attached to the alpha-amino group of glutamine. This modification is key to its enhanced stability.

Table 2.1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-acetamido-5-amino-5-oxopentanoic acid | |

| Synonyms | N-acetyl-L-glutamine, Acetylglutamine | |

| Molecular Formula | C7H12N2O4 | |

| Molecular Weight | 188.18 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 197 °C | |

| CAS Number | 2490-97-3 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound and its degradation products.

Table 2.2: 1H and 13C NMR Chemical Shifts of this compound (Note: Specific assignments for all degradation products are not publicly available and would require experimental determination.)

| This compound | 1H NMR (ppm) | 13C NMR (ppm) |

| Assignment | (Predicted/Reported) | (Predicted/Reported) |

| Acetyl-CH3 | ~2.0 | ~22.5 |

| β-CH2 | ~1.9-2.1 | ~27.0 |

| γ-CH2 | ~2.2-2.3 | ~31.5 |

| α-CH | ~4.3 | ~52.0 |

| Amide-NH2 | ~6.8, 7.3 | - |

| Acetyl-NH | ~8.2 | - |

| Carboxyl-OH | ~12.5 | - |

| Acetyl-C=O | - | ~170.0 |

| Amide-C=O | - | ~174.0 |

| Carboxyl-C=O | - | ~175.0 |

Data derived from typical values for similar structures and publicly available spectral data.

Chemical Stability Profile

This compound exhibits significantly greater stability than L-glutamine, particularly in aqueous solutions. However, it is susceptible to degradation under certain stress conditions.

pH-Dependent Stability and Hydrolysis

The stability of this compound is highly dependent on the pH of the solution. It is relatively stable in neutral to slightly acidic conditions but degrades in strongly acidic and alkaline environments.

-

Acidic Conditions (pH < 3): Under harsh acidic conditions (e.g., pH < 3) and elevated temperatures (100°C), this compound undergoes hydrolysis and other degradation reactions. The primary degradation pathway involves the hydrolysis of the side-chain amide to form N-acetylglutamic acid. Further degradation can lead to the formation of pyroglutamic acid, glutamic acid, and glutamine. A novel degradation product, N-(2,6-dioxo-3-piperidinyl) acetamide, has also been identified under these conditions.

-

Neutral to Slightly Acidic Conditions (pH 4-7): In this pH range, this compound demonstrates good stability. Studies have shown that it remains stable for up to 6 months at approximately 20°C when the pH is above 4.0.

-

Alkaline Conditions (pH > 8): In alkaline solutions, the hydrolysis of both the side-chain amide and the N-acetyl group is accelerated.

Table 3.1: Summary of this compound Stability in Aqueous Solutions

| pH Range | Temperature | Observation | Reference |

| < 3 | 100 °C | Significant degradation to N-acetylglutamic acid, pyroglutamic acid, glutamic acid, glutamine, and N-(2,6-dioxo-3-piperidinyl) acetamide. | |

| > 4.0 | ~20 °C | Stable for at least 6 months. |

Thermal Stability

Photostability

According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances. While specific photostability studies on this compound are not widely published, compounds with similar amide and carboxylic acid functionalities can be susceptible to photolytic degradation. Such degradation can proceed through various mechanisms, including decarboxylation and oxidation.

Oxidative Stability

The susceptibility of this compound to oxidation has not been extensively reported. Forced degradation studies using oxidizing agents such as hydrogen peroxide (H2O2) would be necessary to determine its oxidative stability profile. The amide and secondary amine functionalities could potentially be sites for oxidative degradation.

Degradation Pathways and Products

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.

Identified Degradation Products

Under forced acidic conditions (pH < 3, 100°C for 3 hours), the following degradation products of this compound have been identified:

-

Glutamine

-

Glutamic Acid

-

Pyroglutamic Acid

-

N-acetylglutamic acid

-

N-(2,6-dioxo-3-piperidinyl) acetamide

The formation of these products indicates that the primary degradation routes involve hydrolysis of the side-chain amide and the N-acetyl group, as well as intramolecular cyclization.

Proposed Degradation Pathway under Acidic Conditions

The following diagram illustrates the proposed degradation pathway of this compound under harsh acidic conditions.

Caption: Proposed degradation pathway of this compound under acidic conditions.

Experimental Protocols

Detailed experimental protocols are critical for reproducible stability and structural analysis studies.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in the presence of its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for a specified time.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time.

-

Oxidative Degradation: Treat an aqueous solution of this compound with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat at 105°C.

-

Photodegradation: Expose an aqueous solution of this compound to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Validation Parameters (as per ICH Q2(R1)):

-

Specificity (peak purity analysis of the parent drug)

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

NMR Spectroscopy for Structural Elucidation

Objective: To identify the structure of this compound and its degradation products using 1D and 2D NMR techniques.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve the isolated degradation products and the parent compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

NMR Experiments:

-

1D NMR: 1H and 13C{1H} spectra to identify the basic structural features.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals and the elucidation of the complete chemical structure of the degradation products.

X-ray Crystallography for Structural Determination

Objective: To determine the precise three-dimensional structure of this compound in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality from a saturated solution using techniques like slow evaporation, cooling, or vapor diffusion.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Structure Solution: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, and thermal parameters to obtain the best fit between the observed and calculated diffraction data.

The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.

Structure-Stability Relationship

The enhanced stability of this compound compared to L-glutamine is directly related to its chemical structure. The acetylation of the α-amino group has two main stabilizing effects:

-

Inhibition of Intramolecular Cyclization: The primary degradation pathway for L-glutamine in aqueous solution is the intramolecular cyclization to form the toxic pyroglutamic acid. The N-acetyl group in this compound sterically and electronically hinders this cyclization, significantly increasing its stability.

-

Modification of Electronic Properties: The electron-withdrawing nature of the acetyl group can influence the reactivity of the adjacent amide and carboxylic acid functionalities, potentially altering their susceptibility to hydrolysis.

Caption: Relationship between this compound's structure and its enhanced stability.

Conclusion

This compound's N-acetylation provides a significant stability advantage over L-glutamine, making it a more suitable candidate for pharmaceutical formulations. However, it is not completely immune to degradation. A thorough understanding of its stability profile under various stress conditions is crucial for the development of robust and safe drug products. This guide has provided an overview of the current knowledge on the chemical stability and structure of this compound, along with detailed experimental protocols for its analysis. Further research to generate more comprehensive quantitative kinetic data and a complete X-ray crystal structure would be beneficial for a more complete understanding of this important molecule.

Methodological & Application

Aceglutamide Administration in Rodent Models: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of aceglutamide in rodent models, with a focus on neuroprotective and pharmacokinetic studies. The information is intended to guide researchers in designing and executing preclinical trials involving this neuroprotective and nootropic agent.

Application Notes

This compound, an acetylated derivative of L-glutamine, has demonstrated neuroprotective properties in preclinical studies, making it a compound of interest for neurological research.[1] It functions as a stabilized prodrug of glutamine, capable of crossing the blood-brain barrier.[1][2] Its mechanism of action is multifaceted, involving the modulation of neurotransmitter systems and activation of pro-survival signaling pathways.[2][3]

This compound has been investigated for its therapeutic potential in conditions such as cerebral ischemia.[3][4] In rodent models of stroke, it has been shown to reduce infarct volume, improve motor function, and protect neurons from apoptotic cell death.[3][4] These effects are attributed to its ability to activate the Akt/Bcl-2 anti-apoptotic pathway and inhibit the pro-apoptotic factor, TNF receptor-associated factor 1 (TRAF1).[3]

Data Summary: this compound Dosage in Rodent Models

The following table summarizes the available quantitative data on this compound administration in in vivo rodent studies.

| Study Focus | Rodent Model | Route of Administration | Dosage | Key Findings | Citations |

| Neuroprotection | Sprague-Dawley Rats (Cerebral Ischemia/Reperfusion Model) | Intraperitoneal (IP) | 50, 150, and 300 mg/kg/day for 14 days | Dose-dependent improvement in neurological deficits and reduction in cerebral infarct volume. | [3] |

| Pharmacokinetics | Sprague-Dawley Rats | Intravenous (IV) | 75, 150, and 300 mg/kg | Dose-dependent plasma and brain concentrations. | [2][5] |

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Neuroprotection Studies

This protocol is based on a study investigating the neuroprotective effects of this compound in a rat model of cerebral ischemia.[3][4]

1. Animal Model:

2. Preparation of this compound Solution:

-

Dissolve this compound in a sterile isotonic vehicle such as saline.

-

A patent for an injectable form of this compound suggests dissolving it in water for injection, with the potential addition of an isotonic agent.[6] The pH may be adjusted to approximately 5.6 using 10% sodium hydroxide to aid dissolution.[7]

-

The final solution should be filtered through a 0.22 µm sterile filter.[7]

3. Administration Procedure:

-

Administer the prepared this compound solution via intraperitoneal (IP) injection.

-

Injections are typically given in the lower abdominal quadrants.[8] To avoid injury to internal organs, aspirate before injecting.[8]

-

For repeated daily dosing, it is advisable to alternate the injection site.[8]

-

In the referenced neuroprotection study, administration began 24 hours after reperfusion and continued daily for 14 days.[3][4]

Protocol 2: Intravenous Administration for Pharmacokinetic Studies

This protocol is derived from a pharmacokinetic study of this compound in rats.[2][5]

1. Animal Model:

2. Preparation of this compound Solution:

-

Prepare the this compound solution as described in Protocol 1. For intravenous administration, ensuring the solution is sterile, isotonic, and at a physiological pH is critical.[9]

-

One study dissolved this compound in 1 ml of saline for tail vein administration.[5] Another study mentions dissolving it in Ringer's solution to create a stock solution.[2][5]

3. Administration Procedure:

-

Administer the this compound solution via intravenous (IV) injection, typically through the lateral tail vein in rats.[7]

-

Restrain the animal appropriately to ensure accurate and safe injection.

-

The referenced pharmacokinetic study administered single doses of 75, 150, and 300 mg/kg.[2][5]

Visualizations

Signaling Pathway of this compound's Neuroprotective Effects

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

- 3. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Glutamine Homeostasis in Emotional and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. examine.com [examine.com]

- 6. Glutamine Supplementation Preserves Glutamatergic Neuronal Activity in the Infralimbic Cortex, Which Delays the Onset of Mild Cognitive Impairment in 3×Tg-AD Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pharmacological strategies for cognitive enhancement using a rat model of age-related memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. applications.emro.who.int [applications.emro.who.int]

Protocol for dissolving Aceglutamide for cell culture experiments

Application Notes: Aceglutamide in Cell Culture

Introduction

This compound (α-N-Acetyl-L-glutamine) is a stable, acetylated derivative of the amino acid L-glutamine.[1][2] It is widely used in biomedical research as a nootropic and neuroprotective agent.[2][3] Functioning as a prodrug, it readily crosses the blood-brain barrier and is metabolized into glutamine, which serves as a precursor for the key neurotransmitters glutamate and gamma-aminobutyric acid (GABA).[2][3][4] In cell culture, this compound provides a stable source of glutamine, an essential amino acid that is notoriously unstable in liquid media, degrading into by-products like ammonia which can be toxic to cells.[5][6][7] Its enhanced stability makes it a superior supplement for long-term cultures.[2]

Research has shown that this compound exhibits neuroprotective effects by enhancing antioxidant systems, including glutathione (GSH) and thioredoxin (Trx), via the Nrf2 pathway.[8] It also activates anti-apoptotic signaling through the Akt/Bcl-2 pathway and inhibits pro-apoptotic factors like ASK1 and TRAF1.[8] These properties make it a valuable compound for studying neuroprotection, oxidative stress, and apoptosis in various cell models.

Data Summary

This compound Solubility

The following table summarizes the solubility of this compound in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can significantly decrease solubility, particularly with DMSO.[8][9]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 16.67 - 50 mg/mL | 88.59 - 265.7 mM | Use newly opened, anhydrous DMSO.[1][8][9] Sonication is recommended to aid dissolution.[1][8] |

| Water | 33.33 - 37 mg/mL | 177.12 - 180.68 mM | Sonication is required for complete dissolution.[1][8] |

| PBS | 20 mg/mL | 106.28 mM | Sonication is required.[8] |

| Ethanol | Insoluble | Insoluble | Not a suitable solvent.[1][9] |

Storage and Stability

Proper storage is critical to maintain the integrity of this compound in both powder and solution forms. Stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[8][9]

| Form | Storage Temperature | Stability Period |

| Powder | -20°C | 3 years[1][9] |

| Stock Solution | -80°C | 1-2 years[8][9] |

| Stock Solution | -20°C | 1 month - 1 year[8][9] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO.

Materials:

-

This compound powder (MW: 188.18 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated scale and weighing paper

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.1 mol/L × 0.001 L × 188.18 g/mol × 1000 mg/g = 18.82 mg

-

-

Weighing: Carefully weigh out 18.82 mg of this compound powder and transfer it to a sterile conical tube.

-

Dissolving: Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes.

-

Sonication: To ensure complete dissolution, place the tube in a water bath sonicator for 10-15 minutes.[1][8] The solution should become clear.

-

Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 2 years).[8]

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol describes the dilution of the 100 mM stock solution to a final working concentration of 10 µM in cell culture medium. In vitro studies have shown biological activity of this compound in the 1-10 µM range.[8]

Materials:

-

100 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium

-

Sterile serological pipettes and pipette tips

-

Sterile conical tube

Procedure:

-

Thawing: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

-

Dilution Calculation (Serial Dilution Recommended):

-

The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.

-

Perform a 1:1000 intermediate dilution: Add 10 µL of the 100 mM stock to 990 µL of sterile culture medium. This creates a 100 µM intermediate solution. Mix well.

-

Perform a final 1:10 dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of culture medium to achieve a final concentration of 10 µM.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to a separate flask of culture medium. This is crucial for distinguishing the effects of this compound from those of the solvent.

-

Sterilization (if using an aqueous stock): If the stock solution was prepared in water or PBS, it must be sterilized by passing it through a 0.22 µm syringe filter before adding it to the culture medium.[8]

-

Application: Remove the old medium from the cells and replace it with the medium containing the final working concentration of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing this compound for use in cell culture experiments.

Caption: Workflow for this compound solution preparation.

Signaling Pathway

This diagram illustrates the neuroprotective signaling pathways activated by this compound.

Caption: this compound-activated signaling pathways.

References

- 1. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]

- 6. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]

- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Utilizing Aceglutamide in an In Vitro Model of Neuronal Hypoxia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the neuroprotective effects of Aceglutamide in a well-established in vitro model of neuronal hypoxia. The protocols detailed below, along with the accompanying data and pathway diagrams, offer a robust framework for assessing the therapeutic potential of this compound in mitigating hypoxic neuronal injury.

Introduction

Neuronal hypoxia, a condition of inadequate oxygen supply to nerve cells, is a central pathological feature of ischemic stroke and other neurological disorders. This leads to a cascade of detrimental events, including excitotoxicity, oxidative stress, and ultimately, apoptosis (programmed cell death)[1]. This compound, a derivative of L-glutamine, has demonstrated neuroprotective properties, suggesting its potential as a therapeutic agent for hypoxic-ischemic brain injury[2]. These protocols outline the use of PC12 cells, a well-characterized neuronal cell line, to model hypoxic injury through oxygen-glucose deprivation (OGD) and to evaluate the protective mechanisms of this compound.

Key Experimental Protocols

Cell Culture and Differentiation

The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model for neuronal studies as it can be differentiated into neuron-like cells.

Protocol:

-

Cell Seeding: Plate PC12 cells onto collagen-coated culture dishes at a density of 1 x 10^5 cells/cm².

-

Culture Medium: Maintain cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Differentiation: To induce a neuronal phenotype, treat the cells with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days. Differentiated cells will exhibit neurite outgrowth.

Induction of Neuronal Hypoxia via Oxygen-Glucose Deprivation (OGD)

This protocol simulates the ischemic conditions of reduced oxygen and glucose supply to the neurons.

Protocol:

-

Preparation: Prior to OGD, replace the normal culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS).

-

Hypoxic Environment: Place the culture plates in a hypoxic chamber flushed with a gas mixture of 95% N₂ and 5% CO₂ to achieve an oxygen concentration of less than 1%. Maintain the chamber at 37°C.

-

Duration of OGD: Expose the cells to OGD for a period of 6 hours. This duration has been shown to induce significant cell death in PC12 cells[3][4].

-

Reperfusion: After the OGD period, terminate the hypoxic conditions by replacing the glucose-free EBSS with the original complete culture medium and returning the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours to simulate reperfusion injury[5].

This compound Treatment

To assess the neuroprotective effects of this compound, it can be added to the cell culture at different time points relative to the OGD insult. A post-hypoxia treatment is often clinically relevant.

Protocol:

-

Stock Solution: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).

-

Treatment: Immediately following the 6-hour OGD period and at the onset of reperfusion, add this compound to the culture medium at final concentrations ranging from 1 µM to 50 µM.

-

Control Groups:

-

Normoxia Control: Cells maintained in normal culture conditions without OGD or this compound.

-

OGD Control: Cells subjected to OGD and reperfusion without this compound treatment.

-

-

Incubation: Incubate the cells with this compound for the 24-hour reperfusion period.

Assessment of Neuronal Viability and Apoptosis

a. MTT Assay for Cell Viability:

The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

Protocol:

-

MTT Addition: Following the 24-hour reperfusion period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxia control.

b. Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Harvesting: After treatment, gently detach the cells and collect them by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis of Signaling Proteins

This technique is used to quantify the expression levels of key proteins involved in apoptosis and cell survival pathways.

Protocol:

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against p-Akt, total Akt, Bcl-2, Bax, TRAF1, and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Data Presentation